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molecular formula C11H12N2O2S B8801563 2,4-Thiazolidinedione, 3-[[(2-methylphenyl)amino]methyl]- CAS No. 65191-58-4

2,4-Thiazolidinedione, 3-[[(2-methylphenyl)amino]methyl]-

Cat. No. B8801563
M. Wt: 236.29 g/mol
InChI Key: RPQLSYMAQRHCBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04055410

Procedure details

A mixture of 10.7 g of o-toluidine, 3.3 g. of paraformaldehyde, and 11.7 g of 2,4-thiazolidinedione in 100 ml of absolute ethanol was refluxed 5 hrs under nitrogen. atmosphere. On cooling, the resulting precipitate was filtered off to give 22.1 g of N-(2-methylphenylaminomethyl)-2,4-thiazolidinedione, mp 109°-111° C; identified by IR and NMR.
Quantity
10.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
11.7 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([CH3:8])=[CH:4][CH:5]=[CH:6][CH:7]=1.[CH2:9]=O.[S:11]1[CH2:15][C:14](=[O:16])[NH:13][C:12]1=[O:17]>C(O)C>[CH3:8][C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[NH:1][CH2:9][N:13]1[C:14](=[O:16])[CH2:15][S:11][C:12]1=[O:17]

Inputs

Step One
Name
Quantity
10.7 g
Type
reactant
Smiles
NC=1C(=CC=CC1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Name
Quantity
11.7 g
Type
reactant
Smiles
S1C(NC(C1)=O)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
On cooling
FILTRATION
Type
FILTRATION
Details
the resulting precipitate was filtered off

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=CC=C1)NCN1C(SCC1=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 22.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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